molecular formula C5H2BrClN2O4S B14847732 6-Bromo-4-nitropyridine-2-sulfonyl chloride

6-Bromo-4-nitropyridine-2-sulfonyl chloride

Cat. No.: B14847732
M. Wt: 301.50 g/mol
InChI Key: SIKZDMUAAATXGU-UHFFFAOYSA-N
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Description

6-Bromo-4-nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClN2O4S and a molecular weight of 301.50 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-bromo-2-pyridinesulfonyl chloride. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The major product is 6-bromo-4-aminopyridine-2-sulfonyl chloride.

    Oxidation: Products include 6-bromo-4-nitropyridine-2-sulfonic acid or its salts.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-nitropyridine-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of pharmaceuticals, agrochemicals, and other specialty chemicals .

Properties

Molecular Formula

C5H2BrClN2O4S

Molecular Weight

301.50 g/mol

IUPAC Name

6-bromo-4-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2BrClN2O4S/c6-4-1-3(9(10)11)2-5(8-4)14(7,12)13/h1-2H

InChI Key

SIKZDMUAAATXGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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